molecular formula C12H15N3O3 B1225119 N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide CAS No. 708285-68-1

N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide

Cat. No. B1225119
M. Wt: 249.27 g/mol
InChI Key: GSTWJGHEEBKDPK-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide is an amino acid amide.

Scientific Research Applications

Pharmaceutical Synthesis

  • N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide compounds have been referenced in patents for their utility in pharmaceutical synthesis, contributing to the development of drugs with cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activity. An example compound, 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, demonstrates these applications (Habernickel, 2002).

Solvatochromism Studies

  • Research into the solvatochromism of heteroaromatic compounds includes studies on molecules like N-(4-Methyl-2-nitrophenyl)acetamide, which form complexes in protophilic solvents through bifurcate hydrogen bonding. Such studies are crucial for understanding solvation effects in different solvents (Krivoruchka et al., 2004).

Organic Synthesis and Structure Analysis

  • N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide derivatives are used in organic synthesis. For example, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration, indicating the compound's utility in creating complex organic molecules. Structural analysis of these molecules contributes to a better understanding of interactions between functional groups (Zhang Da-yang, 2004).

Catalysis and Green Chemistry

  • The compound has been studied in the context of catalytic hydrogenation for green chemistry applications. For instance, the catalytic conversion of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide highlights its role in environmentally friendly chemical processes (Zhang Qun-feng, 2008).

Molecular Structure and Non-linear Optical Properties

  • The molecular structure and non-linear optical properties of N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide and its derivatives are subjects of interest. Understanding these properties is critical in the development of materials for optical applications (Mahalakshmi et al., 2002).

Antibacterial Activity

  • N-substituted benzimidazoles derived from N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide have been explored for their potential antibacterial activity against strains like Methicillin-Resistant Staphylococcus aureus (MRSA), indicating its potential in developing new antimicrobial agents (Chaudhari et al., 2020).

Photocatalytic Applications

  • Research involving photocatalytic degradation of pharmaceuticals like paracetamol, where N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide derivatives are used, showcases the potential of these compounds in environmental remediation and water treatment (Jallouli et al., 2017).

properties

CAS RN

708285-68-1

Product Name

N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C12H15N3O3/c16-12(9-14-7-1-2-8-14)13-10-3-5-11(6-4-10)15(17)18/h3-6H,1-2,7-9H2,(H,13,16)

InChI Key

GSTWJGHEEBKDPK-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

solubility

37.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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